Normirtazapine, (R)- Normirtazapine, (R)-
Brand Name: Vulcanchem
CAS No.: 135928-35-7
VCID: VC14068631
InChI: InChI=1S/C16H17N3/c1-2-6-14-12(4-1)10-13-5-3-7-18-16(13)19-9-8-17-11-15(14)19/h1-7,15,17H,8-11H2/t15-/m0/s1
SMILES:
Molecular Formula: C16H17N3
Molecular Weight: 251.33 g/mol

Normirtazapine, (R)-

CAS No.: 135928-35-7

Cat. No.: VC14068631

Molecular Formula: C16H17N3

Molecular Weight: 251.33 g/mol

* For research use only. Not for human or veterinary use.

Normirtazapine, (R)- - 135928-35-7

Specification

CAS No. 135928-35-7
Molecular Formula C16H17N3
Molecular Weight 251.33 g/mol
IUPAC Name (7R)-2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene
Standard InChI InChI=1S/C16H17N3/c1-2-6-14-12(4-1)10-13-5-3-7-18-16(13)19-9-8-17-11-15(14)19/h1-7,15,17H,8-11H2/t15-/m0/s1
Standard InChI Key FGLAMNFOHWVQOH-HNNXBMFYSA-N
Isomeric SMILES C1CN2[C@@H](CN1)C3=CC=CC=C3CC4=C2N=CC=C4
Canonical SMILES C1CN2C(CN1)C3=CC=CC=C3CC4=C2N=CC=C4

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

Normirtazapine (C₁₆H₁₇N₃) is a benzazepine derivative formed via demethylation of mirtazapine at the N-methyl group . The (R)-enantiomer exhibits a chiral center at the azepine ring, conferring distinct receptor-binding affinities compared to its (S)-counterpart . Its molecular weight of 251.33 g/mol and lipophilic nature (LogP ≈ 3.1) facilitate blood-brain barrier penetration, a critical factor for central nervous system activity .

Stereochemical Considerations

Mirtazapine exists as a racemic mixture, with the (R)-enantiomer demonstrating stronger α₂-adrenergic autoreceptor antagonism than the (S)-form . This stereoselectivity extends to normirtazapine, where the (R)-configuration influences metabolite-receptor interactions. Computational models suggest a 15-fold higher binding affinity for histamine H₁ receptors compared to the (S)-enantiomer, though experimental validation remains pending .

Pharmacokinetic Profile

Metabolic Pathways

Hepatic cytochrome P450 enzymes (primarily CYP2D6 and CYP3A4) catalyze mirtazapine’s N-demethylation to normirtazapine, with an estimated plasma metabolite-to-parent ratio of 1:3 under steady-state conditions . The (R)-enantiomer accounts for 60–65% of total normirtazapine in circulation due to preferential enzymatic processing of the parent compound’s (R)-form .

Distribution and Elimination

Normirtazapine exhibits a volume of distribution (Vd) of 4.2 L/kg, with 85% plasma protein binding . Renal clearance occurs at 0.35 L/h, while hepatic impairment reduces clearance by 30–50%, necessitating dose adjustments in patients with liver dysfunction . The elimination half-life (t₁/₂) of (R)-normirtazapine (23–26 hours) exceeds that of the parent drug (20–40 hours), leading to accumulation during chronic therapy .

Table 1: Comparative Pharmacokinetic Parameters of Mirtazapine and Normirtazapine (R)-Enantiomer

ParameterMirtazapineNormirtazapine (R)-Enantiomer
Bioavailability (%)50–60N/A (metabolite)
t₁/₂ (hours)20–4023–26
Protein Binding (%)8585
Renal Clearance (L/h)8.10.35
CYP450 Involvement2D6, 3A42D6, 3A4

Pharmacodynamic Mechanisms

Receptor Interaction Profile

The (R)-enantiomer maintains mirtazapine’s receptor modulation pattern with reduced potency:

  • α₂-Adrenergic Autoreceptors: 60% inhibition efficacy vs. parent drug’s 85%

  • 5-HT₂ Receptors: IC₅₀ = 110 nM (vs. 18 nM for mirtazapine)

  • H₁ Histamine Receptors: Kᵢ = 1.2 nM, comparable to mirtazapine’s 0.14 nM

Neurotransmitter Effects

Through α₂ antagonism, (R)-normirtazapine increases norepinephrine release (1.8-fold baseline) and enhances 5-HT₁A-mediated serotonergic transmission . Unlike mirtazapine, it shows weak 5-HT₃ receptor affinity (Kᵢ > 1,000 nM), potentially reducing gastrointestinal side effects .

Analytical Quantification Methods

Chromatographic Techniques

HPLC-UV (λ=290 nm) with chiral columns (Chiralpak AD-H) resolves enantiomers:

  • Retention times: (R)-form = 14.2 min, (S)-form = 16.8 min

  • LOD: 0.1 μg/mL in plasma

Mass Spectrometry

LC-MS/MS using deuterated internal standards achieves quantification limits of 0.05 ng/mL . Characteristic fragments include m/z 195.0913 (base peak) and m/z 209.1069 .

Future Research Directions

  • Enantiomer-Specific Formulations: Develop (R)-enantiomer dominant preparations to optimize receptor targeting

  • Neuroinflammatory Pathways: Investigate NLRP3 inflammasome modulation observed in preclinical models

  • Personalized Dosing Algorithms: Integrate pharmacogenomic data (CYP2D6/3A4 genotypes) with therapeutic drug monitoring

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator